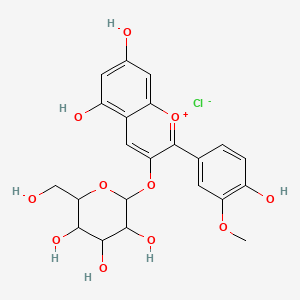

Peonidin 3-O-beta-glucopyranoside chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNZDSOEFSAIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure of Peonidin 3-O-beta-glucopyranoside Chloride: A Technical Guide

This guide details the molecular structure, physicochemical properties, and analytical characterization of Peonidin 3-O-beta-glucopyranoside chloride , a critical anthocyanin used in nutraceutical and pharmaceutical research.

Introduction & Significance

Peonidin 3-O-beta-glucopyranoside chloride (Peo-3-glc) is a methylated anthocyanin pigment found in Vitis vinifera (grapes), Oryza sativa (black rice), and Zea mays (purple corn). Unlike its non-methylated precursor cyanidin-3-glucoside, the presence of a methoxy group at the 3'-position of the B-ring confers increased stability and lipophilicity, modulating its bioavailability and interaction with biological membranes.

This guide provides a definitive structural analysis and experimental framework for researchers characterizing this compound in drug development and functional food applications.

Molecular Architecture

The molecule consists of three distinct structural domains that dictate its reactivity and chromatic properties.

The Aglycone (Peonidin)[1]

-

Core Scaffold: A flavylium cation (2-phenylchromenylium) backbone.

-

Substitution Pattern:

-

Hydroxyl groups (-OH): Positions C5, C7 (A-ring), and C4' (B-ring).

-

Methoxy group (-OCH₃): Position C3' (B-ring). This methylation reduces the susceptibility of the B-ring to oxidative degradation compared to cyanidin.

-

-

Resonance: The positive charge is delocalized across the C-ring and A-ring, primarily residing at O1 and C4, which is the basis for its electrophilic nature.

The Glycone (Glucose)

-

Linkage: A

-D-glucopyranose moiety attached via an O-glycosidic bond to the hydroxyl group at position C3 of the C-ring. -

Stereochemistry: The anomeric carbon (C1'') configuration is

, confirmed by a coupling constant ( -

Function: Glycosylation at C3 prevents the formation of the unstable 3-hydroxyl flavylium species, significantly enhancing water solubility and stability against light-induced degradation.

The Counterion (Chloride)

-

Nature: In purified standards, the flavylium cation is stabilized by a chloride anion (

). -

Stoichiometry: 1:1 molar ratio (Cation:Anion).

-

Impact: The chloride form is the standard for commercial reference materials due to its crystalline stability, though in biological matrices, the counterions are typically organic acids (e.g., malate, tartrate).

Structural Data Summary

| Parameter | Value |

| IUPAC Name | 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium chloride |

| Chemical Formula | |

| Molecular Weight | 498.86 g/mol |

| Exact Mass (Cation) | 463.1240 Da |

| CAS Number | 6906-39-4 |

| Appearance | Dark red to purple crystalline powder |

Physicochemical Stability & pH Dynamics

The structural integrity of Peo-3-glc is governed by pH-dependent equilibria. This "chameleon" behavior is critical for formulation and bioassay design.

Mechanism of Transformation

-

pH < 3 (Flavylium Cation): The stable, red, fully conjugated form. Used for storage and HPLC analysis.

-

pH 4–5 (Carbinol Pseudobase): Nucleophilic attack by water at C2 disrupts conjugation, yielding a colorless hemiketal.

-

pH 6–7 (Quinoidal Base): Deprotonation of phenolic hydroxyls yields a violet/blue anhydro base.

-

pH > 8 (Chalcone): Ring opening of the C-ring forms a yellow chalcone, which degrades irreversibly to phenolic acids (vanillic acid) and aldehyde (phloroglucinaldehyde).

Figure 1: pH-dependent structural transformation network of Peonidin 3-glucoside.

Analytical Characterization Protocols

To validate the identity of Peo-3-glc, a multi-modal approach combining HPLC, MS, and NMR is required.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) or Phenyl-Hexyl.

-

Mobile Phase:

-

Solvent A: Water + 5% Formic Acid (maintains flavylium form).

-

Solvent B: Acetonitrile (ACN) or Methanol.

-

-

Gradient: 5% B to 20% B over 20 min, then to 100% B (wash).

-

Detection: DAD at 520 nm (visible max) and 280 nm.

-

Retention: Elutes after Cyanidin-3-glucoside due to the methoxy group increasing hydrophobicity.

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode (

). -

Precursor Ion:

463.[1][2] -

Product Ions (MS2):

-

301 (

- 286: Loss of methyl radical from aglycone (characteristic of methylated anthocyanins).

-

301 (

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data acquired in

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |

| 8.86 | s | H-4 | Characteristic deshielded C-ring proton | |

| 7.93 | d ( | H-2' | B-ring | |

| 7.73 | dd ( | H-6' | B-ring | |

| 7.05 | d ( | H-5' | B-ring | |

| 6.84 | d ( | H-8 | A-ring | |

| 6.59 | d ( | H-6 | A-ring | |

| 5.25 | d ( | H-1'' | Anomeric proton ( | |

| 3.95 | s | -OCH | Methoxy group at C3' | |

| 145.7 | - | C-3 | Glycosylation site | |

| 57.2 | - | -OCH | Methoxy carbon |

Experimental Protocols

Extraction and Purification Workflow

The following protocol ensures high yield while minimizing degradation (hydrolysis/oxidation).

Figure 2: Optimized extraction and purification workflow for Peonidin 3-glucoside.

Stability Testing Protocol

Objective: Determine half-life (

-

Preparation: Dissolve standard in DMSO (stock), then dilute into PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).

-

Incubation: 37°C in a water bath.

-

Sampling: Aliquot every 15 min (pH 7.4) or 1 hour (pH 1.2).

-

Analysis: Immediate HPLC injection or acidification with 5% HCl to quench degradation before measurement.

-

Calculation: Plot

vs. Time. Slope

Biological Mechanisms[7][8]

-

Bioavailability: Peo-3-glc is absorbed intact via the SGLT1 transporter in the small intestine but has low systemic bioavailability (<1%).

-

Metabolism: It undergoes phase II metabolism (glucuronidation/sulfation) and microbiota-mediated catabolism into phenolic acids (vanillic acid).

-

Therapeutic Potential:

-

Anticancer:[4] Inhibits metastasis in lung cancer cells (Lewis lung carcinoma) by downregulating MMP-2 and MMP-9 expression.

-

Anti-inflammatory: Suppresses IL-1

-induced phosphorylation of ERK and JNK pathways.

-

References

-

PubChem. (2025).[1][5][6] Peonidin 3-O-beta-D-glucoside. National Library of Medicine. [Link]

-

Yeast Metabolome Database. (2024). Peonidin 3-O-glucoside (YMDB01766). [Link]

-

MTC-USA. (2023). LC-MS Method for Peonidin-3-Glucoside Identification. [Link][6]

-

Andersen, Ø. M., & Jordheim, M. (2006). The Anthocyanins.[3][7][1][2][8][9][10] In Flavonoids: Chemistry, Biochemistry and Applications. CRC Press. (Standard Reference for NMR shifts).

Sources

- 1. Peonidin-3-glucoside | C22H23O11+ | CID 443654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mtc-usa.com [mtc-usa.com]

- 3. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 4. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peonidin-3-glucoside | C22H23O11+ | CID 443654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Peonidin 3-O-glucoside chloride = 95 HPLC 6906-39-4 [sigmaaldrich.com]

- 7. ymdb.ca [ymdb.ca]

- 8. extrasynthese.com [extrasynthese.com]

- 9. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An analysis of interactions between three structurally diverse anthocyanidins, as well as their glucosides, and model biological membranes, albumin, and plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]

peonidin 3-O-beta-glucopyranoside chloride CAS number and properties

High-Purity Anthocyanin Standard for Metabolic and Therapeutic Research [1][2][3]

Executive Summary

Peonidin 3-O-beta-glucopyranoside chloride (Peonidin 3-glucoside chloride) is a methylated anthocyanin derivative critical to plant metabolomics and pharmaceutical research.[1][2][3] Distinguished by its specific methylation at the 3'-position of the B-ring, this compound exhibits enhanced stability and bioavailability compared to its precursor, cyanidin-3-glucoside.[1][2][3] This guide provides a comprehensive technical analysis of its physicochemical properties, validated analytical protocols, and mechanistic biological activities, designed to support high-level research and drug development workflows.[2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][4]

Peonidin 3-O-beta-glucopyranoside chloride serves as a primary reference standard for the quantification of anthocyanins in complex matrices (e.g., Vitis vinifera, Zea mays L., and Vaccinium species).[1][2][3]

Core Identification Data

| Property | Specification |

| Chemical Name | Peonidin 3-O-beta-glucopyranoside chloride |

| CAS Number | 6906-39-4 (Chloride Salt) |

| Alternative CAS | 68795-37-9 (Flavylium cation, non-salt form) |

| Synonyms | Peonidin 3-glucoside; Oxycoccicyanin; 3-(β-D-Glucopyranosyloxy)-4',5,7-trihydroxy-3'-methoxyflavylium chloride |

| Molecular Formula | C₂₂H₂₃O₁₁Cl |

| Molecular Weight | 498.86 g/mol |

| Appearance | Dark red to purple crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Acidified Water; Sparingly soluble in pure water (stability issues at neutral pH) |

| SMILES | [Cl-].COc1cc(ccc1O)-c2[o+]c3cc(O)cc(O)c3cc2O[C@@H]4O[C@H]4O |

Spectral Characteristics[2][3][6][9][10]

-

UV-Vis Absorption Maxima: 520 nm (visible region), 280 nm (UV region) in methanol/HCl.[1][2][3]

-

Mass Spectrometry (LC-MS): Detectable as the flavylium cation [M]+ at m/z 463.1 .[1][2][3] The chloride counterion is dissociated in the MS source.[3]

Part 2: Analytical Methodologies

Accurate quantification requires strict adherence to protocols that prevent thermal degradation and pH-dependent structural transformation (from flavylium cation to colorless hemiketal).[1][2][3]

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Separation and quantification of Peonidin 3-glucoside in biological extracts.[1][2][3]

Reagents:

-

Solvent A: Water + 0.1% Formic Acid (v/v) or 5% Formic Acid (for higher stability).[1][2][3]

-

Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.[2][3][4]

Workflow:

-

Sample Preparation: Dissolve standard in MeOH containing 0.1% HCl. Filter through 0.22 µm PTFE membrane.[3]

-

Column Selection: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Gradient Elution:

-

Detection: Monitor at 520 nm (specific for anthocyanins) and 280 nm .

-

Flow Rate: 1.0 mL/min.

-

Temperature: Maintain column at 25°C or 30°C.

Protocol 2: Extraction from Biological Matrices

Causality: Anthocyanins are sensitive to alkaline pH and high temperatures. Acidified solvents are mandatory to maintain the stable flavylium cation form.[3]

-

Homogenization: Extract tissue (e.g., berry skin, plasma) with Methanol:Water:HCl (80:19:1) .[2]

-

Sonication: Sonicate for 15 minutes at <4°C (ice bath) to disrupt cell walls without thermal degradation.

-

Centrifugation: 10,000 x g for 10 minutes at 4°C.

-

Purification (Optional but Recommended): Use C18 Solid Phase Extraction (SPE) cartridges.

Part 3: Biological Activity & Mechanisms

Peonidin 3-glucoside acts as a potent bioactive agent, influencing inflammatory pathways and metabolic regulation.[2][3][5]

Mechanism 1: Anti-Inflammatory Signaling

Research indicates Peonidin 3-glucoside inhibits the IL-1β-induced inflammatory cascade.[1][2][3][5] It blocks the phosphorylation of IKKα and IκBα, thereby preventing the nuclear translocation of NF-κB, a transcription factor responsible for pro-inflammatory cytokine production.[2]

Figure 1: Peonidin 3-glucoside mitigates inflammation by blocking the phosphorylation steps critical for NF-κB activation.[1][2][3]

Mechanism 2: Metabolic Regulation (FFAR1 Activation)

Peonidin 3-glucoside functions as an agonist for the Free Fatty Acid Receptor 1 (FFAR1/GPR40), enhancing glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells.[1][2][3]

Figure 2: Activation of FFAR1 by Peonidin 3-glucoside leads to enhanced insulin secretion via the PLC-Ca2+ pathway.[1][2][3]

Part 4: Biosynthesis & Metabolism[1][2][4]

Peonidin 3-glucoside is not a primary anthocyanin but a methylated metabolite.[2][3] In plant systems and potentially in human Phase II metabolism, it is derived from Cyanidin 3-glucoside.[2][3][6][5]

Biosynthetic Causality: The enzyme Catechol-O-Methyltransferase (COMT) (in humans) or Anthocyanin O-methyltransferase (AOMT) (in plants) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of the cyanidin B-ring.[1][2][3] This methylation increases lipophilicity and stability.[3]

Part 5: Stability & Handling[1][2]

Critical Storage Protocols:

-

Temperature: Store lyophilized powder at -20°C . Solutions must be used immediately or stored at -80°C.[2][3]

-

Light Sensitivity: Highly photosensitive. All manipulations should occur under amber light or in foil-wrapped vessels.[2][3]

-

pH Sensitivity: Stable in acidic environments (pH < 2).[2][3] At neutral pH (pH 7), the flavylium cation hydrates to a colorless hemiketal and eventually degrades to chalcones. Always maintain pH < 2 during extraction and analysis.

References

-

PubChem. (n.d.).[2][3][7] Peonidin 3-glucoside (Compound Summary). National Library of Medicine.[3][7] Retrieved from [Link][1][2][3]

-

Luna-Vital, D., et al. (2018).[2][3][8] Anthocyanins from purple corn activate free fatty acid-receptor 1 and glucokinase enhancing in vitro insulin secretion and hepatic glucose uptake.[3][8] PLoS One, 13(7).[2][3][8] Retrieved from [Link]

-

Ho, M. L., et al. (2010). Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway.[2][3][5] Nutrition and Cancer, 62(4), 505-516.[1][2][3][5] Retrieved from [Link]

Sources

- 1. Peonidin 3-O-glucoside (chloride) | CAS 6906-39-4 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]

- 4. Peonidin-3-Glucoside Analyzed by LCMS - AppNote [mtc-usa.com]

- 5. medkoo.com [medkoo.com]

- 6. NP-MRD: Showing NP-Card for Peonidin 3-glucoside (NP0049010) [np-mrd.org]

- 7. Peonidin 3-Glucoside | C22H23ClO11 | CID 14311152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Natural Sources of Peonidin 3-O-beta-glucopyranoside Chloride: A Technical Guide for Isolation and Therapeutic Application

[1]

Part 1: Executive Technical Context

Molecule Identity: Peonidin 3-O-beta-glucopyranoside chloride (P3G-Cl) CAS: 6906-39-4 (Chloride salt) | MW: 498.86 g/mol Class: Anthocyanin (O-methylated anthocyanidin glycoside)[1][2]

Critical Distinction for Researchers: In living plant tissues, this molecule exists as the peonidin 3-O-glucoside flavylium cation , stabilized by intracellular organic counter-ions (e.g., malates, citrates) or copigmentation.[1] The chloride salt form specified in this guide is an artifact of the isolation process, generated when the extraction solvent is acidified with hydrochloric acid (HCl). This transition is deliberate: the chloride form provides the thermodynamic stability required for pharmaceutical standardization, storage, and bioavailability studies.

Part 2: Botanical Reservoirs & Quantitative Profiling[1]

While peonidin derivatives are ubiquitous in pigmented flora, the specific 3-O-beta-glucopyranoside (non-acylated) is most accessible in specific cultivars of black rice and viticulture byproducts.[1] Researchers seeking high-purity isolation should prioritize Oryza sativa (Black Rice) over Ipomoea batatas (Purple Sweet Potato), as the latter predominantly contains complex acylated sophorosides that require difficult hydrolysis to yield the target glucoside.

Comparative Source Table

| Botanical Source | Species / Cultivar | Target Content (Approx.) | Matrix Complexity | Extraction Viability |

| Black Rice (Bran) | Oryza sativa L. (e.g., 'Artemide', 'Heugjinju') | 120 – 323 mg/kg DW | Low; primarily C3G and P3G.[1] | High (Direct isolation possible) |

| Red Grapes | Vitis vinifera (e.g., 'Garnacha Tintorera') | 10 – 50 mg/kg FW | High; mixed with malvidin/delphinidin. | Medium (Requires fractionation) |

| Purple Corn | Zea mays L. (Cobs/Kernels) | 20 – 80 mg/kg DW | Medium; often acylated. | Medium |

| Purple Sweet Potato | Ipomoea batatas | High Total Anthocyanin | Very High ; mostly acylated sophorosides.[1] | Low (Target is a minor component) |

Note: C3G = Cyanidin-3-glucoside (often the co-eluting impurity).[1]

Part 3: Extraction & Isolation Architecture[1]

To obtain the chloride salt form, the extraction protocol must introduce Cl⁻ ions early in the workflow to displace natural organic counter-ions. This protocol is designed for high-purity recovery suitable for drug development assays.[1]

The "Acid-Stabilized" Extraction Protocol[1]

Reagents: Methanol (HPLC grade), Hydrochloric Acid (37%), Formic Acid (optional for LC-MS compatibility, but HCl is needed for the salt).[1]

-

Matrix Preparation: Cryogenic grinding of Black Rice bran (particle size < 0.5 mm) to rupture aleurone cells.

-

Acidolysis & Solvation:

-

Solvent: MeOH:H₂O:HCl (85:14:1 v/v/v).[1]

-

Rationale: The 1% HCl ensures the pH remains < 2.0, forcing the equilibrium toward the red flavylium cation and providing the chloride counter-ion.

-

-

Dynamic Extraction:

-

Sonicate for 15 minutes at < 25°C (Avoid heat to prevent glycosidic bond hydrolysis).

-

Centrifuge at 7,500 rpm for 10 mins. Collect supernatant.

-

Repeat 2x.

-

-

Concentration: Rotary evaporate at 35°C to remove methanol. Result: Aqueous acidic concentrate.[1][3]

Purification Workflow (SPE & HPLC)

The crude extract contains sugars and competing anthocyanins (mainly Cyanidin-3-glucoside).[1]

Figure 1: Isolation workflow transforming the natural anthocyanin into the pharmaceutical-grade chloride salt.

Part 4: Analytical Characterization (Self-Validating Systems)[1]

To ensure the isolate is suitable for drug development, it must pass the following validation checkpoints.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).[1]

-

Mobile Phase:

-

Elution Order: Cyanidin-3-glucoside typically elutes before Peonidin-3-glucoside due to the extra methyl group on the B-ring of Peonidin, which increases hydrophobicity.[1]

-

Detection: 520 nm (Visible max) and 280 nm (Purity check).

Mass Spectrometry (ESI-MS)[1]

-

Target Ion (M+): m/z 463.1 (The cation itself).

-

Fragment Ion (MS/MS): m/z 301.0 (Peonidin aglycone, loss of glucose moiety [M - 162]+).[1]

-

Note: You will detect the cation mass (463), not the salt mass (498), in MS. The chloride is confirmed by elemental analysis or precipitation logic.

Part 5: Therapeutic Architecture & Drug Development Potential[1]

Peonidin 3-O-glucoside chloride is currently under investigation for its specificity in targeting metastatic pathways in oncology and metabolic regulation in diabetes.[1]

Mechanism of Action: Anti-Metastatic Signaling

Research indicates P3G inhibits lung cancer metastasis by downregulating Matrix Metalloproteinases (MMPs).[1] This is distinct from general antioxidant activity; it is a specific signaling modulation.[1]

Figure 2: Proposed mechanism of action for P3G-mediated inhibition of cancer metastasis via MAPK signaling suppression.[1]

Pharmacokinetics & Stability[1]

-

Bioavailability: Low (typical of anthocyanins). Strategies such as nano-encapsulation or liposomal delivery are required for drug formulation.[1]

-

Stability: The chloride salt is stable in powder form at -20°C. In solution, it degrades rapidly at pH > 4.0 (forming the colorless hemiketal). All physiological assays must account for this pH-dependent structural shift.[1]

References

-

Ho, M. L., et al. (2010). "Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway."[1][6] Nutrition and Cancer. Link

-

Chen, P. N., et al. (2005). "Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo."[1][2] Nutrition and Cancer. Link

-

Pedro, A. C., et al. (2016). "Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice."[1] Journal of the Brazilian Chemical Society. Link

-

Luna-Vital, D. A., et al. (2018). "Anthocyanins from purple corn activate free fatty acid-receptor 1 and glucokinase enhancing in vitro insulin secretion and hepatic glucose uptake."[1][7] PLOS ONE. Link

-

PubChem. "Peonidin 3-O-beta-D-glucoside."[1] National Library of Medicine. Link

Technical Guide: Molar Extinction Coefficient & Quantification of Peonidin 3-Glucoside Chloride

The following technical guide is structured to provide high-precision data and actionable protocols for the quantification of Peonidin 3-glucoside chloride.

Executive Summary

Accurate quantification of Peonidin 3-glucoside chloride (Pn-3-glc) hinges on the correct application of its molar extinction coefficient (

While the "industry default" often approximates anthocyanins using Cyanidin-3-glucoside equivalents (

-

Primary Reference Value:

(in Methanol + 0.1% HCl). -

Critical Constraint: Direct application of this coefficient is valid only in acidified methanolic solutions. For aqueous buffers (pH 1.0), a correction factor or a standard curve derived from a methanolic stock is required due to solvatochromic shifts.

Physicochemical Core Parameters

The following parameters define the reference standard Peonidin 3-glucoside chloride.

| Parameter | Value | Notes |

| IUPAC Name | Peonidin 3-O- | Chloride salt form is the stable standard. |

| CAS Number | 6906-39-4 | Specific to the chloride salt. |

| Molecular Formula | ||

| Molecular Weight | 498.86 g/mol | Use this value for molarity calculations. |

| 526 nm | Primary absorbance peak in acidic methanol. | |

| 520 nm | Hypsochromic shift observed in aqueous acid. | |

| 32,370 L/mol·cm | Validated reference value [1, 2]. | |

| Not absolute | Typically lower than MeOH value; often approximated as ~26,900 (C3G equiv) if specific data is absent. |

Structural Dynamics & pH Dependency

Anthocyanins like Peonidin 3-glucoside exist in a dynamic equilibrium dependent on pH. Understanding this is vital for the pH Differential Method .

The Chromophore Equilibrium

At pH 1.0, the molecule exists as the red Flavylium Cation (fully conjugated chromophore). At pH 4.5, it hydrates to the colorless Hemiketal (disrupted conjugation).

[2]

Analytical Protocols

Protocol A: Absolute Quantification (Purity Check)

Purpose: To determine the exact concentration of a pure Pn-3-glc stock solution. Solvent: Acidified Methanol (MeOH + 0.1% HCl).

-

Preparation: Weigh ~2-5 mg of Peonidin 3-glucoside chloride into a volumetric flask.

-

Dissolution: Dissolve in HPLC-grade Methanol containing 0.1% HCl (v/v).

-

Measurement:

-

Blank the spectrophotometer with the solvent.

-

Scan absorbance from 200–700 nm.

-

Record Absorbance (

) at

-

-

Calculation (Beer-Lambert Law):

-

Where

and -

Note: Ensure

is between 0.2 and 0.8 for linearity.

-

Protocol B: The pH Differential Method (Sample Analysis)

Purpose: To quantify monomeric anthocyanins in aqueous samples, eliminating interference from polymeric pigments or browning.[2]

Standard: Expressed as Cyanidin-3-glucoside equivalents (C3G) OR Peonidin-3-glucoside equivalents (if

Reagents

-

Buffer pH 1.0: 0.025 M KCl. Adjust pH with HCl.

-

Buffer pH 4.5: 0.4 M Sodium Acetate. Adjust pH with HCl.

Workflow

Calculation Logic

[3][4]-

MW: 498.86 g/mol (for Peonidin 3-glucoside chloride).

-

:

-

Option 1 (Standard): Use 26,900 and MW 449.2 to express as "Cyanidin-3-glucoside equivalents" (Recommended for comparison with literature).

-

Option 2 (Specific): If quantifying specifically as Peonidin, use

(aqueous approximation) and MW 498.86 . Warning: The methanolic

-

Validation & Quality Control

To ensure data integrity (E-E-A-T), implement these checkpoints:

-

Moisture Correction: Reference standards are often hygroscopic. Always correct the weighed mass based on the water content certificate (or TGA data) before calculating the "True" molar extinction coefficient of your specific lot.

-

Spectral Purity: The ratio of

(280 nm) to -

Solvent Stability: Peonidin 3-glucoside is unstable in neutral/alkaline pH. Perform all dilutions immediately before measurement (within 15-30 mins).

References

-

Giusti, M. M., & Wrolstad, R. E. (2001).[7][8] Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. Current Protocols in Food Analytical Chemistry, F1.2.1-F1.2.13. [Link]

-

Lee, J., Durst, R. W., & Wrolstad, R. E. (2005).[1][2][8] Determination of total monomeric anthocyanin pigment content of fruit juices, beverages, natural colorants, and wines by the pH differential method: collaborative study. Journal of AOAC International, 88(5), 1269–1278. [Link]

-

PubChem. (2023). Peonidin 3-glucoside chloride (Compound Summary). National Library of Medicine. [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. phcog.com [phcog.com]

- 5. researchgate.net [researchgate.net]

- 6. cipotato.org [cipotato.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ars.usda.gov [ars.usda.gov]

Pharmacokinetics of Peonidin 3-O-beta-glucopyranoside in Animal Models: A Technical Guide

This guide details the pharmacokinetics of Peonidin 3-O-beta-glucopyranoside (P3G), synthesizing data from rodent models (Wistar rats, C57BL/6 mice) to inform preclinical drug development.[1]

Executive Summary

Peonidin 3-O-beta-glucopyranoside (P3G) represents a unique challenge in pharmacokinetic (PK) profiling due to its dual status: it acts as both a dietary parent compound (abundant in purple sweet potato, black rice, and berries) and a primary Phase II metabolite of Cyanidin-3-glucoside (C3G).[1]

In rodent models, P3G exhibits rapid absorption (Tmax ≈ 15–30 min) but low absolute bioavailability (< 1-2%), a paradox typical of anthocyanins.[1] Its systemic exposure is governed by extensive first-pass metabolism, enterohepatic recycling, and critical microbial catabolism in the colon. This guide provides the mechanistic understanding and experimental protocols necessary to accurately assess P3G pharmacokinetics.

Physicochemical Profile & Stability

Critical for Assay Validity: P3G exists in a pH-dependent equilibrium.[1] At physiological pH (7.4), it transforms into the unstable chalcone pseudobase, leading to rapid degradation.

-

Flavylium Cation (Red/Purple): Stable at pH < 2.0.[1]

-

Carbinol Pseudobase (Colorless): Dominant at pH 4–5.[1]

-

Chalcone (Yellow): Formed at pH > 6; susceptible to ring fission.[1]

Implication: All biological matrices (plasma, urine, tissue homogenates) must be acidified immediately upon collection (typically with HCl, formic acid, or TFA) to stabilize the flavylium form for accurate LC-MS/MS quantification.

Pharmacokinetic Profile (ADME)

Absorption

-

Mechanism: P3G is absorbed intact via two primary pathways:

-

Kinetics: Absorption is exceptionally fast.[1][2] In Wistar rats, P3G appears in plasma within 15 minutes post-oral gavage (PO).[1]

-

Bioavailability Paradox: Despite rapid uptake, plasma concentrations remain in the low nanomolar range (nM). This is attributed to saturation of transporters and rapid biliary excretion.

Distribution

P3G does not remain in the plasma; it rapidly distributes to highly perfused tissues.

-

Kidney: The primary accumulation site. P3G concentrations in the kidney can exceed plasma levels by 10-fold, suggesting active renal uptake.

-

Liver: Moderate accumulation; site of extensive methylation and glucuronidation.

-

Brain: Recent porcine and murine studies confirm P3G crosses the blood-brain barrier (BBB), though in trace amounts (picogram/g tissue).[1]

Metabolism (The Core Pathway)

P3G undergoes a tripartite metabolic fate:

-

Phase II Conjugation (Liver/Kidney):

-

Deglycosylation (Small Intestine/Colon):

-

Lactase-phlorizin hydrolase (LPH) and cytosolic

-glucosidase (CBG) cleave the glucose moiety, releasing the aglycone Peonidin .ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-

-

Microbial Catabolism (Colon):

Excretion

-

Biliary: Significant enterohepatic circulation.[1] Glucuronidated metabolites are excreted in bile, deconjugated by gut bacteria, and reabsorbed.

-

Renal: Intact P3G and its methylated/glucuronidated conjugates are excreted in urine.[4]

-

Fecal: Primarily degraded phenolic acids and unabsorbed parent compound.

Visualizing the Metabolic Network

The following diagram illustrates the metabolic fate of P3G, highlighting its relationship with C3G and gut microbiota.

Caption: Metabolic pathway of P3G showing Phase II conjugation, microbial ring fission, and the methylation link from C3G.

Experimental Protocols

In Vivo PK Study Design (Rat Model)

-

Animals: Male Wistar Rats (200–250g), fasted 12h prior to dosing.[1]

-

Dosing:

-

Route: Oral Gavage (PO) vs. Intravenous (IV) tail vein (for absolute bioavailability).[1]

-

Vehicle: Citric acid buffer (pH 2.[1]0) or acidified saline.[1] Crucial: Maintain vehicle pH < 3 to prevent degradation before administration.[1]

-

Dose: 10–50 mg/kg (pure P3G) or equivalent anthocyanin extract.[1]

-

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 60, 120, 240, 480 min.

-

Collection: Retro-orbital or tail vein bleed into heparinized tubes.[1]

-

Sample Preparation (The "Acid Trap")

Standard plasma extraction fails for anthocyanins.[1] Use this Solid Phase Extraction (SPE) workflow:

-

Acidification: Immediately add 10 µL of 50% Formic Acid to 100 µL plasma. Vortex.

-

Protein Precipitation: Add 300 µL acidified methanol (1% Formic Acid). Vortex 1 min.

-

Centrifugation: 12,000 x g for 10 min at 4°C.

-

SPE Cleanup (Optional but Recommended):

-

Reconstitution: Evaporate under

. Reconstitute in Mobile Phase A (Water + 5% Formic Acid).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Bioanalytical Method (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 1.8 µm.[1]

-

Mobile Phase:

-

MS Transitions (MRM Mode):

-

P3G: 463.1

301.1 (Loss of glucose).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Peonidin: 301.1

286.0 (Loss of methyl group).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-

Summary of Pharmacokinetic Parameters

Representative data from oral administration (50 mg/kg) in rats.

| Parameter | Value (Range) | Description |

| 15 – 30 min | Rapid absorption phase. | |

| 50 – 150 nM | Low systemic exposure despite high dose. | |

| 0.4 – 0.8 h | Rapid elimination from plasma. | |

| AUC | Variable | Highly dependent on gut microbiota composition.[1] |

| Bioavailability ( | 0.5 – 1.8% | Low due to first-pass and biliary excretion. |

| Major Metabolite | Vanillic Acid | Product of colonic ring fission. |

Workflow Visualization

Caption: Critical experimental workflow emphasizing the "Immediate Acidification" step to prevent P3G degradation.

References

-

Vanzo, A., et al. (2011). Exceptionally fast uptake and metabolism of cyanidin 3-glucoside by rat kidneys and liver.[2] Journal of Natural Products.[2] Link[1]

-

Miyazawa, T., et al. (1999). Direct intestinal absorption of red fruit anthocyanins, cyanidin-3-glucoside and cyanidin-3,5-diglucoside, into rats and humans.[6] J Agric Food Chem. Link[1]

-

Sandoval-Ramírez, B. A., et al. (2018). Anthocyanin Tissue Bioavailability in Animals: Possible Implications for Human Health.[1][2][7] A Systematic Review. J Agric Food Chem. Link[1][2]

-

Xu, P., et al. (2021). Fructo-oligosaccharide enhanced bioavailability of polyglycosylated anthocyanins from red radish via regulating gut microbiota in mice. Food Chemistry.[1][2][6][8][9] Link

-

Ichiyanagi, T., et al. (2005). Distributed and metabolic fate of anthocyanins in the body. Current Drug Metabolism.[1] Link

Sources

- 1. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Peonidin-3-Glucoside Analyzed by LCMS - AppNote [mtc-usa.com]

- 9. Tissue bioavailability of anthocyanins from whole tart cherry in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Stability of Peonidin 3-Glucoside Chloride at Physiological pH

Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The Potency-Stability Paradox

Peonidin 3-glucoside (P3G) represents a specific class of O-methylated anthocyanins found in purple sweet potatoes, grapes, and berries. While it exhibits potent antioxidant, anti-inflammatory, and potential chemotherapeutic properties, its utility in drug development is severely hampered by its chemical volatility at physiological pH (7.4).

This guide dissects the chemical behavior of P3G chloride when introduced to a physiological environment.[1][2] Unlike its stable red flavylium form (pH < 2), P3G at pH 7.4 undergoes rapid hydration and ring fission, following first-order degradation kinetics. Understanding this mechanism is not merely academic; it is the prerequisite for designing effective delivery systems such as liposomal encapsulation or nano-formulations.

Chemical Identity and The Chloride Salt Distinction

It is critical to distinguish between the reagent and the active species.

-

Reagent: Peonidin 3-glucoside chloride (

). This is the stable, crystalline salt form used for storage. The chloride counter-ion stabilizes the positively charged oxygen on the C-ring. -

Physiological Species: Upon dissolution in pH 7.4 buffer (PBS or simulated body fluid), the chloride dissociates immediately. The remaining chromophore is no longer a single species but a dynamic equilibrium of four distinct structural forms.

Mechanistic Analysis: The Structural Chameleon

The instability of P3G at pH 7.4 is governed by the Brouillard and Delaporte equilibrium model . At this pH, the kinetic drive forces the molecule away from the bioactive flavylium cation toward colorless and yellow degradation intermediates.

The Transformation Pathway

-

Proton Transfer (Fast): The flavylium cation (

) loses protons to form the Quinoidal Base ( -

Hydration (Rate-Determining Step): Water attacks the C2 position of the flavylium cation, breaking the conjugation to form the colorless Hemiketal (

). -

Ring Fission (Tautomerization): The C-ring of the hemiketal opens to form the Cis-Chalcone (

), which isomerizes to the Trans-Chalcone ( -

Irreversible Degradation: The chalcone eventually cleaves into phenolic acids (Vanillic acid) and aldehydes.

Visualization: pH-Dependent Structural Equilibrium

The following diagram illustrates the kinetic pathway of P3G degradation at pH 7.4.

Figure 1: The structural metamorphosis of Peonidin 3-glucoside.[3] At pH 7.4, the equilibrium shifts aggressively toward the Hemiketal and Chalcone forms, leading to irreversible degradation.

Kinetic Profile at pH 7.4

Researchers must assume that P3G follows First-Order Degradation Kinetics at physiological pH. The rate of degradation depends heavily on temperature and the presence of copigments (stabilizers).

Kinetic Parameters (Summary Data)

The following table synthesizes kinetic data for non-acylated anthocyanins (like P3G) in neutral buffer systems (PBS, pH 7.4).

| Parameter | Condition | Typical Value | Implication for Research |

| Reaction Order | pH 7.4, 37°C | First-Order ( | Concentration dependence is linear on a log scale. |

| Half-Life ( | pH 7.4, 37°C | 0.5 – 2.5 hours | Bioactivity assays >2 hours measure degradation products, not P3G. |

| Rate Constant ( | pH 7.4, 37°C | Rapid decay necessitates immediate analysis or stabilization. | |

| Activation Energy ( | pH 7.0 - 8.0 | Highly temperature sensitive; keep samples on ice until assay. |

Note on Methylation: Peonidin (3'-O-methylated) is slightly more stable than Cyanidin (3'-hydroxyl) due to the protection of the B-ring against oxidation, but it remains susceptible to the C-ring hydration mechanism described above.

Experimental Protocol: Determination of Degradation Kinetics

To validate the stability of P3G in your specific formulation, use the following self-validating protocol. This method minimizes artifacts caused by the "copigmentation effect" of high concentrations.

Materials

-

Analyte: Peonidin 3-glucoside chloride (HPLC grade, >95%).

-

Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4, pre-incubated to 37°C.

-

Control: 0.1 M HCl (to quench reaction for zero-time points).

Workflow: The "Rapid-Injection" Method

Figure 2: Experimental workflow for determining kinetic stability. The "Acid Quench" step is the self-validating control, ensuring that only irreversible degradation is measured, not reversible hydration.

Critical Technical Notes

-

The Isosbestic Point Fallacy: Do not rely solely on UV-Vis scanning of the reacting solution. The shift from Flavylium to Quinoidal/Hemiketal changes the

(from ~520nm to ~560nm or colorless). -

Quenching is Mandatory: By acidifying the sample before HPLC injection, you force all reversible forms (Quinoidal, Hemiketal) back to the Flavylium cation. Any loss in signal at this point represents true chemical degradation (ring fission), not just pH-dependent equilibration.

Stabilization Strategies for Drug Development

Given the

Nano-Encapsulation (Liposomes/Polymeric NPs)

Encapsulating P3G in a lipid bilayer or PLGA nanoparticle shields the flavylium cation from the high pH environment.

-

Mechanism: The internal core of the particle can be acidified (pH 3.0), maintaining P3G in its stable, red form, while the outer shell circulates at pH 7.4.

-

Efficacy: Increases

from hours to days.

Copigmentation

Complexation with colorless organic molecules (e.g., caffeic acid, rutin).

-

Mechanism:

stacking interactions protect the hydration site (C2 position) from water attack. -

Limitation: Requires high molar ratios (often 1:10 or 1:50 anthocyanin:copigment).

Structural Modification (Acylation)

While P3G is naturally non-acylated in many sources, synthetic or enzymatic acylation with fatty acids (e.g., lauric acid) increases lipophilicity and steric hindrance, preventing hydrolytic ring opening.

References

-

Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry.[4][5][6][7][8] Link

- Context: Foundational review of anthocyanin chemistry and the Brouillard equilibrium model.

-

Sui, X., et al. (2014). Degradation kinetics of anthocyanins at physiological pH. Journal of Agricultural and Food Chemistry. Link

- )

-

Brouillard, R., & Delaporte, B. (1977). Chemistry of anthocyanin pigments.[1][3][4][5][6][7][9][10][11][12][13] 2. Kinetic and thermodynamic study of proton transfer, hydration, and tautomeric reactions of malvidin 3-glucoside. Journal of the American Chemical Society. Link

- Context: The authoritative source for the hydration mechanism (C2

-

Fang, J., & Bhandari, B. (2010). Encapsulation of polyphenols – a review. Trends in Food Science & Technology. Link

- Context: Supports the stabilization strategies regarding encapsulation to prevent pH-induced degrad

-

Woodward, G., et al. (2009). Anthocyanin stability and recovery: Implications for the analysis of clinical and experimental samples. Journal of Agricultural and Food Chemistry. Link

- Context: Validates the "Acid Quench" protocol methodology for accurate quantific

Sources

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. cambridge.org [cambridge.org]

- 4. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. scispace.com [scispace.com]

- 7. agriculturejournals.cz [agriculturejournals.cz]

- 8. mdpi.com [mdpi.com]

- 9. umr-qualisud.cirad.fr [umr-qualisud.cirad.fr]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Biosynthesis and Isolation of Peonidin 3-O-beta-glucopyranoside

[1][2]

Executive Summary & Molecular Architecture

Peonidin 3-O-beta-glucopyranoside (Pn3G) is a methylated anthocyanin pigment responsible for the deep red-to-purple coloration in Vitis vinifera (grapes), Paeonia (peonies), and Ipomoea (morning glories).[1][2] Unlike its precursor cyanidin, Pn3G possesses a methoxy group at the 3'-position of the B-ring.[1][2] This O-methylation significantly enhances the molecule's stability against pH shifts and oxidative degradation, making it a high-value target for therapeutic applications involving antioxidant and anti-inflammatory pathways.[1][2]

Chemical Identity:

Biosynthetic Pathway: The Enzymatic Cascade

The synthesis of Pn3G is a specific branch of the flavonoid pathway. It diverges from the general phenylpropanoid pathway at the formation of dihydroquercetin.

The Core Pathway (Phenylalanine to Cyanidin)

The upstream pathway establishes the flavonoid skeleton.

-

General Phenylpropanoid Pathway: Phenylalanine

Cinnamate -

Flavonoid Skeleton: Condensation of p-Coumaroyl-CoA with 3 Malonyl-CoA units by Chalcone Synthase (CHS) forms Naringenin Chalcone.[1][2]

-

Isomerization & Hydroxylation: Chalcone Isomerase (CHI) closes the ring to form Naringenin. Flavanone 3-Hydroxylase (F3H) converts it to Dihydrokaempferol.[2]

-

B-Ring Hydroxylation (Critical Step): Flavonoid 3'-Hydroxylase (F3'H) introduces a hydroxyl group at the 3' position, converting Dihydrokaempferol to Dihydroquercetin (DHQ) .[2] This dictates the "Cyanidin-type" lineage.[1][2]

-

Anthocyanidin Formation: Dihydroflavonol 4-Reductase (DFR) reduces DHQ to Leucocyanidin, which is then oxidized by Anthocyanidin Synthase (ANS) to the unstable aglycone Cyanidin .

The Peonidin Branch: Methylation and Glycosylation

This is the critical junction for Pn3G synthesis. The order of methylation and glycosylation can be species-dependent, but in Vitis vinifera, the dominant pathway involves glycosylation prior to methylation to stabilize the intermediate.

-

Step A: Stabilization (Glycosylation)

-

Step B: Modification (Methylation)

-

Reaction: Cyanidin 3-O-glucoside + SAM (S-Adenosyl Methionine)

Peonidin 3-O-glucoside + SAH.[1][2] -

Specificity: AOMT targets the 3'-OH group on the B-ring.[1][2] While some AOMTs can methylate the aglycone (Cyanidin), the kinetic efficiency (

) is often higher for the glucoside substrate in grape tissues, and the aglycone is too unstable in the vacuolar cytosol to accumulate significantly before glycosylation.

Pathway Visualization

Figure 1: The biosynthetic route from Phenylalanine to Peonidin 3-O-glucoside.[2] Blue labels indicate the critical terminal enzymes.

Genetic Regulation: The MBW Complex

The transcription of structural genes (UFGT, AOMT) is tightly controlled by the MYB-bHLH-WD40 (MBW) ternary complex.[7][8] This complex binds to the promoter regions of the biosynthetic genes.[8]

-

MYB (R2R3-MYB): The "Driver."[2] Specific MYBs (e.g., VvMYBA1 in grapes) determine the specificity for anthocyanin genes.

-

bHLH (Basic Helix-Loop-Helix): The "Partner."[1][2] Essential for the DNA binding stability of MYB.

-

WD40: The "Scaffold."[9] Stabilizes the interaction between MYB and bHLH but does not bind DNA directly.

Mechanism:

-

Environmental triggers (UV light, sucrose, cold) upregulate MYB.

-

MYB recruits bHLH and WD40 to form the MBW complex.[9]

-

The complex binds to cis-elements (like the AC-rich element) on the promoters of UFGT and AOMT.[2]

-

Result: Coordinated expression of late biosynthetic genes (LBGs), leading to Pn3G accumulation.

Figure 2: The MBW transcriptional activation complex regulating anthocyanin biosynthesis.[7]

Experimental Protocol: Extraction & Purification

Objective: Isolate high-purity Pn3G from plant tissue (e.g., Vitis vinifera skins or Oryza sativa black rice) for analytical or pharmacological use.[1][2]

Extraction Protocol (Optimized for Stability)

Anthocyanins are pH-sensitive.[2] Acylated forms are liable to hydrolysis; however, Pn3G is a non-acylated monoglucoside in many species, simplifying extraction.

Reagents:

-

Extraction Solvent: Methanol:Water (80:20 v/v) + 1.0% Formic Acid (or 0.1% HCl). Note: HCl provides stronger stabilization but can cause hydrolysis of acylated derivatives if present; Formic acid is preferred for LC-MS compatibility.[1][2]

Workflow:

-

Lyophilization: Freeze-dry plant tissue to remove water and stop enzymatic degradation (PPO/POD enzymes).[2]

-

Maceration: Grind tissue to fine powder. Mix with Solvent (1:20 w/v ratio).[10]

-

Ultrasound-Assisted Extraction (UAE): Sonicate at 35 kHz, <30°C for 20 minutes. Avoid heat to prevent degradation.[2]

-

Centrifugation: 8,000 x g for 10 min at 4°C. Collect supernatant.

-

Concentration: Rotary evaporate at 35°C to remove methanol. Result: Aqueous crude extract.

Purification: Solid Phase Extraction (SPE)

To remove sugars, organic acids, and non-phenolic impurities.

-

Cartridge: C18 Sep-Pak or equivalent (activated with Methanol, equilibrated with 0.1% aqueous Formic Acid).

-

Loading: Load aqueous crude extract.

-

Washing: Flush with 0.1% Formic Acid (removes sugars/acids).

-

Elution: Elute anthocyanins with Methanol containing 0.1% Formic Acid.

High-Purity Isolation (Preparative HPLC)

For isolating Pn3G specifically from other anthocyanins (like Malvidin or Cyanidin glucosides).[2]

| Parameter | Setting |

| Column | C18 Preparative Column (e.g., 5µm, 250 x 21.2 mm) |

| Mobile Phase A | Water + 5% Formic Acid |

| Mobile Phase B | Acetonitrile + 5% Formic Acid |

| Gradient | 0-5 min: 5% B; 5-30 min: 5% |

| Flow Rate | 10-20 mL/min (depending on column diameter) |

| Detection | 520 nm (Specific for Anthocyanins) |

Analytical Validation (HPLC-MS/MS)

To confirm the identity of the isolated Peonidin 3-O-glucoside.[1][2]

Mass Spectrometry Signatures

-

Ionization Mode: ESI Positive (+).

-

Precursor Ion

: 463 m/z (Molecular Weight of Pn3G is ~462.4 g/mol ). -

MS² Fragmentation:

-

Major Fragment: 301 m/z (Peonidin Aglycone).

-

Loss: 162 Da (Cleavage of the Glucose moiety).

-

Note: If a fragment at 287 m/z is seen, it indicates Cyanidin (demethylation), confirming the core structure.

-

Quantitation Table (Example Data Structure)

When comparing extraction efficiency or biosynthetic yield:

| Compound | RT (min) | MS² Fragment (m/z) | ||

| Cyanidin 3-glucoside | 12.5 | 449 | 287 | 518 |

| Peonidin 3-glucoside | 15.2 | 463 | 301 | 523 |

| Malvidin 3-glucoside | 18.1 | 493 | 331 | 528 |

Retention times (RT) will vary based on specific HPLC conditions but Pn3G typically elutes after Cy3G due to the methoxy group increasing hydrophobicity.

References

-

Fournier-Level, A., et al. (2011). "The Pattern of Anthocyanin Accumulation in Vitis vinifera is Determined by the Expression of Specific Methyltransferase Genes." Plant Physiology. Link

-

He, F., et al. (2010). "Biosynthesis of Anthocyanins and Their Regulation in Colored Grapes." Molecules. Link

-

Castellarin, S. D., & Di Gaspero, G. (2007). "Transcriptional control of anthocyanin biosynthetic genes in extreme phenotypes for berry pigmentation of naturally occurring grape mutants." BMC Plant Biology. Link

-

Tanaka, Y., et al. (2008). "Biosynthesis of Plant Pigments: Anthocyanins, Betalains and Carotenoids." The Plant Journal. Link

-

Zhang, Y., et al. (2014). "Extraction, purification, and identification of anthocyanins from the fruit of Vitis davidii Foex." Journal of Food Science. Link

Sources

- 1. KEGG PATHWAY: ec00942 [genome.jp]

- 2. ymdb.ca [ymdb.ca]

- 3. UF3GT UDP-glucose:flavonoid 3-o-glucosyltransferase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Cation-Dependent O-Methyltransferase Involved in Anthocyanin Methylation in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MYB-Mediated Regulation of Anthocyanin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RsTTG1, a WD40 Protein, Interacts with the bHLH Transcription Factor RsTT8 to Regulate Anthocyanin and Proanthocyanidin Biosynthesis in Raphanus sativus [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Therapeutic Potential of Peonidin 3-Glucoside Chloride for Inflammation

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Peonidin 3-glucoside chloride (P3G-Cl) is the stable chloride salt form of peonidin 3-O-glucoside, an O-methylated anthocyanin found in pigmented cereals (black rice, purple corn) and berries. While historically valued for its antioxidant capacity, recent pharmacological data positions P3G-Cl as a potent modulator of chronic inflammation.

This guide analyzes the therapeutic utility of P3G-Cl, moving beyond general antioxidant claims to specific molecular targets: the NF-κB , MAPK , and NLRP3 inflammasome signaling axes. It addresses the critical technical challenges of working with anthocyanins—specifically stability and bioavailability—and provides a validated protocol for in vitro assessment.

Chemical & Pharmacological Profile

Structural Stability & The Chloride Counterion

Anthocyanins are inherently unstable at physiological pH. The commercial research standard is Peonidin 3-glucoside chloride (CAS: 6906-39-4).[2][3] The chloride counterion stabilizes the flavylium cation structure in the solid state, ensuring shelf-life and purity (>97% HPLC).

-

Molecular Formula:

[2] -

Molecular Weight: 498.9 g/mol [2]

-

Key Substituent: The 3'-methoxy group on the B-ring distinguishes it from cyanidin, potentially enhancing lipophilicity and cellular uptake.

Solubility & Handling in Assays

Critical Technical Insight: Researchers often encounter experimental failure due to degradation before the assay begins.

-

Stock Solution: Dissolve P3G-Cl in DMSO (up to 10 mg/mL) or slightly acidic water (0.01% HCl). Avoid neutral buffers for stock preparation.

-

Assay Medium: When diluting into cell culture media (pH 7.4), the flavylium cation rapidly hydrates to the colorless hemiketal form. Protocol Rule: Prepare fresh dilutions immediately prior to treatment. Do not store diluted media.[4]

Mechanisms of Action: The Inflammatory Cascade

P3G-Cl acts as a multi-target inhibitor. Unlike monoclonal antibodies that target a single cytokine, P3G-Cl dampens the upstream transcriptional drivers of inflammation.

Primary Signaling Pathways

-

NF-κB Suppression: P3G-Cl inhibits the phosphorylation of IKK and IκB

, preventing the nuclear translocation of the p65 subunit. This halts the transcription of pro-inflammatory genes (COX-2, iNOS). -

MAPK Modulation: It selectively blocks the phosphorylation of ERK1/2, p38, and JNK, which are critical for cytokine mRNA stability.

-

NLRP3 Inflammasome: Recent data indicates P3G-Cl prevents the assembly of the NLRP3 complex, reducing the cleavage of pro-caspase-1 and subsequent release of IL-1

.

Pathway Visualization

The following diagram illustrates the intervention points of P3G-Cl within the cellular inflammatory response.

Caption: P3G-Cl exerts multi-nodal inhibition on inflammatory signaling, targeting kinase phosphorylation (IKK, MAPK), ROS generation, and inflammasome assembly.

Pharmacokinetics & Metabolites

A major hurdle in anthocyanin therapeutics is bioavailability. P3G-Cl is rapidly metabolized, and its in vivo effects may be partially mediated by its metabolites.

-

Bioavailability: Typically <1% of the parent compound reaches the plasma intact.

-

Key Metabolites:

-

Vanillic Acid: A primary degradation product formed via ring fission. Vanillic acid has been shown to independently reduce monocyte adhesion to endothelial cells.

-

Protocatechuic Acid: Common to cyanidin-based structures, also contributes to efficacy.

-

-

Therapeutic Implication: In vivo efficacy often exceeds what is predicted by plasma concentrations of the parent molecule, suggesting a synergistic effect of P3G and its phenolic acid metabolites.

Validated Experimental Protocol

Model: LPS-Induced Inflammation in RAW 264.7 Macrophages. Objective: To quantify the anti-inflammatory IC50 of P3G-Cl.

Reagent Preparation

-

P3G-Cl Stock (10 mM): Dissolve 4.99 mg of Peonidin 3-glucoside chloride in 1 mL of sterile DMSO. Vortex until clear. Aliquot and store at -80°C (stable for 6 months).

-

LPS Stock: 1 mg/mL in PBS.

-

Media: DMEM + 10% FBS (Heat-inactivated).

Workflow Methodology

The following workflow ensures reproducibility and minimizes compound degradation.

Caption: Step-by-step workflow for evaluating P3G-Cl efficacy in macrophage models. Pre-treatment is essential for accurate inhibition data.

Protocol Notes for Integrity

-

Light Sensitivity: Anthocyanins are photodegradable. Perform incubations in the dark or wrap plates in foil.

-

Cytotoxicity Check: Always run an MTT or CCK-8 assay in parallel to ensure cytokine reduction is not due to cell death. P3G-Cl is generally non-toxic up to 200 µM.

Summary of Preclinical Efficacy

The following table synthesizes quantitative data from key studies, providing a benchmark for expected results.

| Cell Model | Inducer | Target Biomarker | Effective Concentration | Key Outcome |

| RAW 264.7 (Macrophage) | LPS (1 µg/mL) | TNF-α, IL-6, iNOS | 20 - 100 µM | Dose-dependent reduction of NO and cytokines; NF-κB blockade. |

| HUVEC (Endothelial) | TNF-α | VCAM-1, ICAM-1 | 0.2 - 20 µM | Reduced monocyte adhesion; P3G metabolites (Vanillic Acid) also active. |

| L02 (Hepatocyte) | Free Fatty Acids | ROS, SOD, GPx | 100 - 300 µM | Restoration of mitochondrial function; reduced lipid accumulation. |

| A549 (Lung Epithelial) | SARS-CoV-2 Spike | IL-6, IL-1β | 1.25 - 10 µM | Significant inhibition of NLRP3 inflammasome pathway.[5] |

References

-

Bioavailability of anthocyanidin-3-glucosides following consumption of red wine and red grape juice. Can J Physiol Pharmacol. (2003).

-

Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses. Nutrients. (2022).[2]

-

Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease. Nutrients. (2023).[6]

-

Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro. Nutr Cancer.[7] (2005).[2][8]

-

Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. Acta Inform Med. (2019).[2]

-

Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure. Nutrients.[9] (2022).[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Peonidin 3-Glucoside | C22H23ClO11 | CID 14311152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PEONIDIN-3-GLUCOSIDE CHLORIDE | 6906-39-4 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Resolution HPLC Analysis of Peonidin 3-O-beta-glucopyranoside Chloride

This application note is structured as a comprehensive technical guide for the HPLC method development of Peonidin 3-O-beta-glucopyranoside chloride . It is designed for analytical chemists and pharmaceutical researchers, focusing on the mechanistic "why" behind every parameter choice.

Executive Summary

Peonidin 3-O-beta-glucopyranoside chloride (CAS 6906-39-4) is a bioactive anthocyanin used as a pharmaceutical standard and nutraceutical marker.[1][2][3] Its analysis is complicated by its ionic nature and pH-dependent structural instability .[1][2] This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method that stabilizes the analyte in its colored flavylium cation form, ensuring precise quantitation.[1][2]

Key Performance Indicators:

-

Target Analyte: Peonidin 3-O-glucoside (Chloride salt).[1][2][3][4][5][6][7]

-

Primary Detection: 520 nm (Visible region, specific to anthocyanins).[8]

-

Resolution Strategy: Acidified mobile phase to prevent pseudobase formation.

-

Linearity:

(0.5 – 100 µg/mL).

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step in method design. The "chloride" designation indicates this is a salt; in solution, it dissociates, leaving the positively charged anthocyanin core.

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | MW: 498.9 g/mol (Salt), 463.4 g/mol (Cation).[1][2][5][6] | |

| Chromophore | Conjugated B-ring system | Strong absorption at 520 nm (red) and 280 nm .[1][2] |

| Solubility | Water, Methanol, Ethanol | Highly soluble in polar solvents; requires acidification for stability. |

| pKa / Stability | pH < 2: Stable Flavylium IonpH 4-6: Colorless Carbinol Base | CRITICAL: Mobile phase pH must be kept < 2.5 to prevent peak disappearance.[1][2] |

The pH-Equilibrium Challenge

The most common failure mode in anthocyanin HPLC is "peak disappearance" or "splitting."[1] This occurs when the mobile phase pH is near the pKa of the flavylium ion (~ pH 3-4). At this pH, the analyte oscillates between the red Flavylium Cation (detectable at 520 nm) and the colorless Hemiketal (Pseudobase) .

Visualization of the Structural Equilibrium:

Figure 1: pH-dependent structural transformation of Peonidin 3-O-glucoside.[1][2] The method must maintain the "Flavylium" state.

Method Development Strategy

Column Selection[2][3]

-

Standard: C18 (Octadecylsilane) is the industry standard. It provides strong retention for the glycoside moiety.

-

Advanced: PFP (Pentafluorophenyl) or Phenyl-Hexyl columns offer alternative selectivity based on pi-pi interactions with the aromatic anthocyanin core, useful if separating Peonidin from Cyanidin derivatives.[1][2]

-

Recommendation: Start with a high-purity C18 (e.g., Waters Symmetry, Agilent Zorbax Eclipse, or Phenomenex Luna).[2]

Mobile Phase Engineering (The "Acid Modifier")

Standard 0.1% Formic Acid is often insufficient to suppress the silanol activity and maintain the low pH required for the flavylium form.

-

Option A (Mass Spec Compatible): 0.1% to 1.0% Formic Acid.

-

Option B (UV-Vis Only - Best Peak Shape): 0.1% Trifluoroacetic Acid (TFA) or 1-5% Formic Acid.[1][2] TFA acts as an ion-pairing agent, sharpening the peak of the cationic anthocyanin.

Optimized Experimental Protocol

Instrumentation Parameters

-

System: HPLC or UHPLC with Binary Pump.

-

Detector: Diode Array Detector (DAD) or PDA.

-

Channel A:520 nm (Quantification - highly specific).

-

Channel B:280 nm (Impurity profile).

-

-

Temperature: 25°C or 30°C (Keep consistent; higher temps degrade anthocyanins).

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm particle size |

| Mobile Phase A | Water + 1.0% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile + 1.0% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 95 | 5 | Initial Equilibration |

| 20.0 | 75 | 25 | Linear Elution of Glycosides |

| 25.0 | 0 | 100 | Column Wash (Remove aglycones) |

| 28.0 | 0 | 100 | Hold Wash |

| 28.1 | 95 | 5 | Re-equilibration |

| 35.0 | 95 | 5 | Ready for next injection |

Sample Preparation (Critical Step)

Never dissolve the standard in pure water or pure methanol.

-

Stock Solution: Dissolve 1 mg Peonidin 3-O-glucoside chloride in 1 mL of Methanol containing 1% HCl . (The HCl ensures the chloride salt remains stable).

-

Working Standard: Dilute with Mobile Phase A (Water + 1% Formic Acid).[9]

-

Storage: Store at -20°C in amber vials. Stable for < 1 week in solution.

Method Development Workflow

This diagram outlines the logical decision-making process for optimizing the separation.

Figure 2: Step-by-step optimization workflow for anthocyanin analysis.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Splitting | Mobile phase pH is too high (> 2.5).[1][2] | Increase acid concentration in both Mobile Phase A and B. Switch to TFA if not using MS. |

| Broad/Tailing Peaks | Silanol interaction or column overload.[1] | Use a "Base Deactivated" C18 column. Reduce injection volume. |

| Retention Time Shift | Temperature fluctuation.[1] | Thermostat column oven strictly at 25°C or 30°C. |

| Low Sensitivity @ 520nm | Analyte degradation to chalcone.[1] | Ensure samples are prepared in acidified solvents and kept cold/dark. |

References

-

PubChem. (2023). Peonidin 3-O-beta-D-glucoside. National Library of Medicine. Retrieved from [Link][2][5]

-

Downey, M. O., & Rochfort, S. (2008). Simultaneous separation of anthocyanins and flavonols in grape skin by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1201(1), 43-47.[2] (Contextual grounding for high-acid mobile phases).

Sources

- 1. Peonidin-3-glucoside | C22H23O11+ | CID 443654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Peonidin 3-Glucoside | C22H23ClO11 | CID 14311152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. extrasynthese.com [extrasynthese.com]

- 5. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]

- 6. scent.vn [scent.vn]

- 7. extrasynthese.com [extrasynthese.com]

- 8. researchgate.net [researchgate.net]

- 9. Peonidin-3-Glucoside Analyzed by LCMS - AppNote [mtc-usa.com]

extraction protocols for peonidin 3-glucoside chloride from purple sweet potato

An In-Depth Guide to the Extraction and Characterization of Peonidin-3-Glucoside Chloride from Purple Sweet Potato (Ipomoea batatas L.)

Introduction

The purple sweet potato (Ipomoea batatas L.) is a significant source of high-value bioactive compounds, most notably anthocyanins, which are responsible for its vibrant purple flesh and skin.[1][2] These polyphenolic pigments are of considerable interest to the pharmaceutical, nutraceutical, and food industries due to their potent antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities.[3] Among the various anthocyanins present, peonidin-3-glucoside and its acylated derivatives are major constituents.[4][5] Peonidin-3-glucoside chloride, the salt form of this anthocyanin, is often the target molecule for extraction due to its stability and utility as a reference standard.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and quantification of peonidin-3-glucoside chloride from purple sweet potato. The protocols detailed herein are grounded in established scientific principles, emphasizing efficiency, yield, and the preservation of the compound's integrity.

Physicochemical Properties of Peonidin-3-Glucoside

A successful extraction protocol is predicated on understanding the target molecule's chemical nature. Anthocyanins, including peonidin-3-glucoside, are sensitive to environmental factors.

-

pH Stability: Anthocyanins are most stable in acidic conditions (pH 1.0-3.0), where they exist predominantly in the colored flavylium cation form.[1][8] As the pH increases towards neutrality and alkalinity, they undergo structural transformations, leading to colorless or degraded forms, compromising both color and bioactivity.[8] Therefore, acidification of the extraction solvent is a critical and mandatory step to prevent degradation.[1][9]

-

Temperature and Light Sensitivity: Elevated temperatures (>60-70°C) and exposure to UV or daylight can accelerate the degradation of anthocyanins.[10][11] While moderate heat can enhance extraction efficiency by increasing solvent penetration and reducing viscosity, prolonged exposure or excessive temperatures must be avoided.[1] Modern extraction techniques like ultrasound and microwave-assisted methods are advantageous as they can reduce extraction times, minimizing thermal degradation.[9][12]

PART 1: Pre-Extraction and Sample Preparation

The quality and consistency of the starting material are paramount for reproducible results.

Protocol 1: Raw Material Preparation

-

Sourcing: Obtain fresh, firm purple sweet potatoes (e.g., Stokes Purple, Antin-3, TNG 73 cultivars) free from disease or physical damage.[4][12][13]

-

Washing: Thoroughly wash the tubers under running water to remove soil and debris.

-

Slicing: Cut the sweet potatoes into thin, uniform slices (2-3 mm). The peel is a rich source of anthocyanins and should be included.[5][14][15]

-

Drying: To increase the surface area for extraction and improve long-term stability, the slices must be dried.

-

Freeze-Drying (Lyophilization): This is the preferred method as it best preserves the chemical integrity of the anthocyanins. Freeze the slices at -80°C and lyophilize until a constant weight is achieved.

-

Oven Drying: Alternatively, dry the slices in a forced-air oven at a low temperature (40-50°C) until brittle. Note that this may cause some thermal degradation compared to freeze-drying.

-

-

Milling: Grind the dried slices into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

-

Storage: Store the resulting powder in an airtight, opaque container at -20°C or lower to prevent degradation from moisture, light, and temperature.[16]

PART 2: Extraction Methodologies

The choice of extraction method depends on available equipment, desired throughput, and efficiency. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over conventional maceration by increasing yield and reducing extraction time.[9][12][17]

Core Principle: The Extraction Solvent

The most common and effective solvents are acidified hydroalcoholic solutions.[14] Ethanol is often preferred over methanol due to its lower toxicity. A typical solvent is a mixture of ethanol and water (e.g., 60-80% ethanol v/v), acidified to a pH of approximately 2.0 with an acid like hydrochloric acid (HCl) or citric acid.[5][9][14] The acid maintains the stability of the anthocyanins in their flavylium cation form.

Method A: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, leading to higher yields in shorter times compared to conventional methods.[9][11]

Caption: General purification workflow from crude extract to isolated compound.

Protocol 4: Purification using Macroporous Resin

-

Solvent Removal: Concentrate the crude extract using a rotary evaporator at ≤40°C to remove the ethanol. Resuspend the aqueous concentrate in distilled water. [5]2. Column Loading: Pass the aqueous concentrate through a pre-conditioned macroporous adsorption resin column (e.g., Amberlite XAD-7 or similar).

-

Washing: Wash the column with several volumes of distilled water to elute sugars, organic acids, and other polar impurities.

-

Elution: Elute the adsorbed anthocyanins with an ethanol-water solution (e.g., 70-95% ethanol).

-

Final Concentration: Collect the colored eluate and concentrate it to dryness under vacuum to obtain a purified anthocyanin powder.

For isolating individual anthocyanins like peonidin-3-glucoside with high purity (>95%), advanced techniques such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are required. [18]

PART 4: Quantification and Characterization

Protocol 5: Total Monomeric Anthocyanin Content (TMAC) by pH Differential Method

This spectrophotometric method is a standard for quantifying total anthocyanins.

-

Buffer Preparation: Prepare two buffer systems: potassium chloride (KCl) buffer (0.025 M, pH 1.0) and sodium acetate (CH₃COONa) buffer (0.4 M, pH 4.5).

-

Sample Dilution: Dilute an aliquot of the purified extract with the pH 1.0 buffer and another aliquot with the pH 4.5 buffer. The dilution factor should be chosen so the absorbance at 520 nm of the pH 1.0 solution is within the linear range of the spectrophotometer (typically < 1.2 AU).

-

Absorbance Measurement: After a 15-20 minute equilibration period, measure the absorbance of both solutions at 520 nm and 700 nm (for haze correction).

-

Calculation:

-

Calculate the absorbance difference (A): A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

-

Calculate TMAC (mg/L): TMAC = (A × MW × DF × 1000) / (ε × L)

-

Protocol 6: Quantification of Peonidin-3-Glucoside by HPLC

HPLC with a Diode-Array Detector (DAD) is the gold standard for separating and quantifying individual anthocyanins.

-

Sample Preparation: Dilute the purified extract in a suitable mobile phase-like solvent and filter through a 0.2 or 0.45 µm syringe filter before injection. [19]2. HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 5% Formic Acid in Water.

-

Mobile Phase B: 100% Acetonitrile or HPLC-grade Methanol.

-

Gradient: A typical gradient would start with a high concentration of A, gradually increasing B to elute the compounds. For example: 0-30 min, 10-40% B.

-

Flow Rate: 0.8-1.0 mL/min.

-

Detection: DAD detection at 520 nm. [20][21] * Identification: Peonidin-3-glucoside is identified by comparing its retention time and UV-Vis spectrum with a certified reference standard. [22] * Quantification: A calibration curve is constructed using a peonidin-3-glucoside chloride standard of known concentrations to quantify the amount in the sample. [22]

-

References

- Ghafoor, K., et al. (2024).

- Truong, V.D., et al. (2019). Green ultrasound-assisted extraction of anthocyanin and phenolic compounds from purple sweet potato using response surface methodology.

-

Li, H., et al. (2016). Conventional, ultrasound-assisted, and accelerated-solvent extractions of anthocyanins from purple sweet potatoes. Journal of Food Science. [Link]

- Wang, H., et al. (2024). Recent Advances in Purple Sweet Potato Anthocyanins: Extraction, Isolation, Functional Properties and Applications in Biopolymer-Based Smart Packaging. MDPI.

- Suda, I., et al. (2017). Anthocyanin Extraction from Purple Sweet Potato Cultivar Antin-3 (Ipomoea batatas L.) using Maceration, Microwave Assisted Extraction, Ultrasonic Assisted Extraction and Their Application as Anti-Hyperglycemic Agents. Journal of Medical and Bioengineering.

-

Fernandes, A., et al. (2025). Optimization of Anthocyanin Extraction from Purple Sweet Potato Peel (Ipomea batata) Using Sonotrode Ultrasound-Assisted Extraction. PMC. [Link]

-